molecular formula C20H13Cl2N5OS B4896964 3-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide CAS No. 347331-79-7

3-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

Cat. No.: B4896964
CAS No.: 347331-79-7
M. Wt: 442.3 g/mol
InChI Key: ZDAPLGKGKBBVMA-UHFFFAOYSA-N
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Description

3-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized by the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorophenyl isothiocyanate.

    Formation of Benzamide Derivative: The final step involves the reaction of the intermediate with 3-chlorobenzoyl chloride under basic conditions to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like iodine in acetic acid to form disulfide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzotriazole core.

Common Reagents and Conditions

    Oxidation: Iodine in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Reduced benzotriazole derivatives.

    Substitution: Substituted benzotriazole derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide
  • 2-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

Uniqueness

3-chloro-N-{[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-N-[[2-(4-chlorophenyl)benzotriazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N5OS/c21-13-4-7-16(8-5-13)27-25-17-9-6-15(11-18(17)26-27)23-20(29)24-19(28)12-2-1-3-14(22)10-12/h1-11H,(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAPLGKGKBBVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131050
Record name 3-Chloro-N-[[[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347331-79-7
Record name 3-Chloro-N-[[[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347331-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-[[[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]amino]thioxomethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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